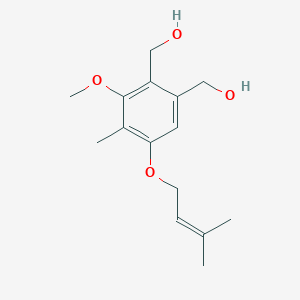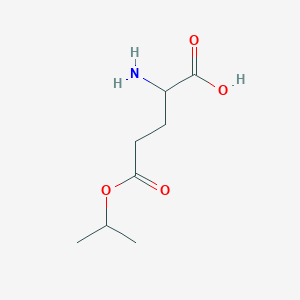
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, also known as AOPP, is a derivative of the amino acid proline. It is a small molecule that has been found to have various biochemical and physiological effects. AOPP has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and improve cognitive function in animal models.
Wirkmechanismus
The mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is not fully understood. It is thought to act by inhibiting the activity of enzymes involved in cell growth and proliferation. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases.
Biochemische Und Physiologische Effekte
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has been found to protect against oxidative stress and inflammation, which are known to contribute to the development of these diseases. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has also been found to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its small size, which allows it to penetrate cell membranes and reach its target more easily. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is also relatively easy to synthesize, which makes it more accessible for research purposes. One limitation of using 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. One area of interest is the development of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid-based therapies for cancer and neurodegenerative diseases. Another area of interest is the further elucidation of the mechanism of action of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid, which could lead to the development of more targeted therapies. Additionally, there is interest in exploring the potential applications of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid in other areas of research, such as inflammation and immune system disorders.
In conclusion, 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid is a small molecule with potential applications in cancer and neurodegenerative disease research. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid has advantages and limitations for lab experiments, and there are several future directions for research on this molecule.
Synthesemethoden
The synthesis of 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid involves the reaction of proline with acryloyl chloride and subsequent reaction with hydroxylamine. The resulting product is then treated with propionic anhydride to form 2-Amino-5-oxo-5-propan-2-yloxypentanoic acid. The overall yield of the synthesis is around 50%.
Eigenschaften
CAS-Nummer |
16652-44-1 |
|---|---|
Produktname |
2-Amino-5-oxo-5-propan-2-yloxypentanoic acid |
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-amino-5-oxo-5-propan-2-yloxypentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)13-7(10)4-3-6(9)8(11)12/h5-6H,3-4,9H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
FDVPMGQVGDSDOY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
Kanonische SMILES |
CC(C)OC(=O)CCC(C(=O)O)N |
Andere CAS-Nummern |
16652-44-1 |
Synonyme |
2-amino-5-oxo-5-propan-2-yloxy-pentanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



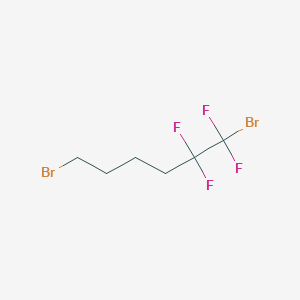
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
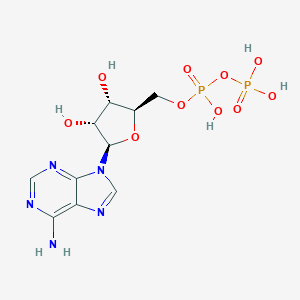

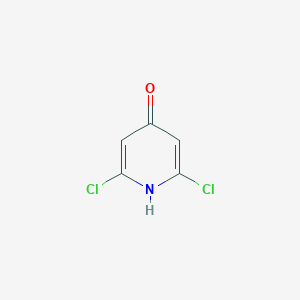
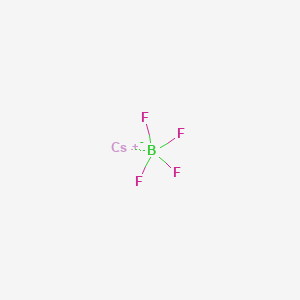
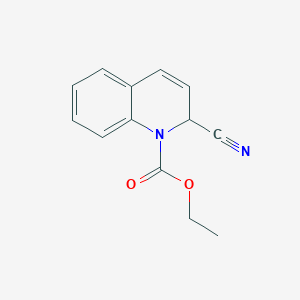

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
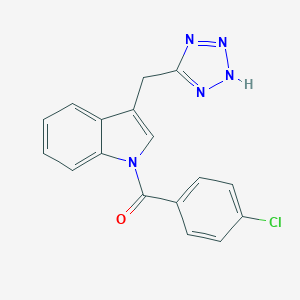
![2-Chlorobenzo[c]cinnoline](/img/structure/B100858.png)
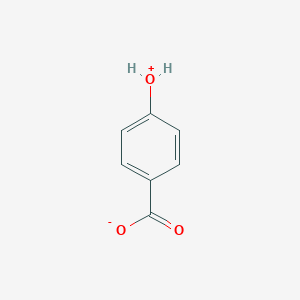
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
